molecular formula C10H11ClN2 B1375933 4-(1-Aminocyclopropyl)benzonitrile hydrochloride CAS No. 1369512-65-1

4-(1-Aminocyclopropyl)benzonitrile hydrochloride

Cat. No. B1375933
CAS RN: 1369512-65-1
M. Wt: 194.66 g/mol
InChI Key: JWAXQLMBOWZCCA-UHFFFAOYSA-N
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Description

“4-(1-Aminocyclopropyl)benzonitrile hydrochloride” is a research chemical with the CAS number 1369512-65-1 . Its molecular formula is C10H11ClN2 .


Molecular Structure Analysis

The linear formula of “this compound” is C10H11ClN2 . For a more detailed structural analysis, it would be beneficial to refer to a reliable chemical database or resource.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 194.66 . It is a solid at room temperature . For more detailed physical and chemical properties, it would be beneficial to refer to a Material Safety Data Sheet (MSDS) or similar resource.

Scientific Research Applications

Embryo Implantation Inhibition 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, a related compound to 4-(1-Aminocyclopropyl)benzonitrile hydrochloride, has shown potential as a novel contraceptive. It was observed to inhibit embryo implantation in rats, potentially through interference in the extracellular matrix remodeling process. The compound's effects were studied both in vivo (affecting embryo implantation) and in vitro (affecting cell adhesion) (Jiang et al., 2011).

Pharmacological Effects on Central Nervous System Benzonitrile derivatives have been studied for their psychopharmacological properties. One study focused on the effects of benzonitrile on mice, noting a decrease in motility, muscular force, and inquisitiveness, among other observations. The research suggested that benzonitrile might interact with the release or action of central amines, pointing to a central site of action for these compounds (Cheav et al., 1990).

Postcoital Contraceptive Potential Further research on 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride indicated its potential as a postcoital contraceptive. The compound displayed a reversible inhibitory effect on embryo implantation in mice, with no significant cytotoxicity observed in the mouse uterine epithelia. This suggests a possible development pathway for new contraception methods based on this compound (Sun et al., 2007).

Safety and Hazards

Safety information for “4-(1-Aminocyclopropyl)benzonitrile hydrochloride” indicates that it may be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(1-aminocyclopropyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-1-3-9(4-2-8)10(12)5-6-10;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAXQLMBOWZCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857006
Record name 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369512-65-1
Record name 4-(1-Aminocyclopropyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-aminocyclopropyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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